3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Based on the potential inhibition of cdk2, it can be inferred that this compound may affect the cell cycle regulation pathway .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to induce apoptosis in cells, probably through the mitochondrial pathway, accompanied by a decrease in the mitochondrial membrane potential, activations of caspase-9/3, up-regulation of the expression of bax, bak, and puma, as well as down-regulation of bcl-2 and mcl-1 .
Biochemical Analysis
Biochemical Properties
3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has been shown to interact with various enzymes and proteins, influencing biochemical reactions within cells. One of the key interactions is with caspase enzymes, particularly caspase-9 and caspase-3, which play crucial roles in the apoptosis pathway . The compound induces apoptosis in cancer cells by decreasing the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3. Additionally, it upregulates pro-apoptotic proteins such as Bax, Bak, and PUMA, while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis through the mitochondrial pathway . This compound also affects cell signaling pathways, particularly those involved in cell survival and apoptosis. By modulating the expression of key genes involved in these pathways, it influences cellular metabolism and promotes cell death in cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as caspase-9 and caspase-3, leading to the activation of the apoptotic pathway . The compound also interacts with mitochondrial proteins, causing a decrease in mitochondrial membrane potential and triggering the release of cytochrome c, which further activates the caspase cascade . Additionally, it modulates gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have demonstrated sustained antiproliferative effects and apoptosis induction in cancer cells, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways within cells. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of various metabolites, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized to the mitochondria, where it interacts with mitochondrial proteins to induce apoptosis . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in targeting cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-4-amino-1H-pyrazole with isobutyl isocyanate, followed by cyclization with formamide under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxidation state.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties, showing promising results in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 3-ethyl-N-isobutyl-3H-[1,2,4]triazolo[4,3-d]pyrimidin-7-amine
Uniqueness
3-ethyl-N-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolopyrimidine derivatives. Its combination of ethyl and isobutyl groups enhances its binding affinity to molecular targets, making it a potent inhibitor in various biological assays.
Properties
IUPAC Name |
3-ethyl-N-(2-methylpropyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c1-4-16-10-8(14-15-16)9(12-6-13-10)11-5-7(2)3/h6-7H,4-5H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIYIKXVCBUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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